REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8](O)=[O:9])=[O:4].O=S(Cl)Cl.C[N:22](C=O)C>>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:7]([C:8](=[O:9])[NH2:22])[CH:6]=1
|
Name
|
|
Quantity
|
44 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then the excessive SOCl2 was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (80 mL)
|
Type
|
ADDITION
|
Details
|
added with NH3.H2O (15 mL) dropwise
|
Type
|
TEMPERATURE
|
Details
|
after cooling by ice-water
|
Type
|
ADDITION
|
Details
|
After addition, it
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)[N+](=O)[O-])C(N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |